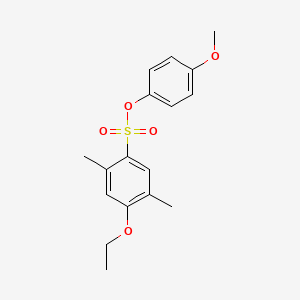

4-Methoxyphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

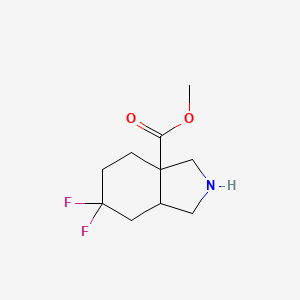

The compound “4-Methoxyphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate” is likely an organic compound given its composition of carbon, hydrogen, and oxygen atoms. It contains functional groups such as methoxy (-OCH3), ethoxy (-OCH2CH3), and sulfonate (-SO3H) groups, which can provide the compound with unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar functional groups include substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Sulfonation Reactions and Product Distribution

Research on the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide shows the effect of initial sulfation on sulfonation product distribution. This study provides insights into the sulfonation reactions and product distributions, which are relevant to the chemical modifications and applications of similar compounds (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).

Oxidation Mechanisms

Another study focuses on the oxidation mechanisms of benzyl and phenethyl phenyl sulfides, shedding light on the radical cations' formation and their implications for similar sulfonate compounds. This research could offer insights into the oxidation stability and reactivity of 4-Methoxyphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate (Baciocchi, Lanzalunga, & Pirozzi, 1997).

Polymer Science Applications

In the field of polymer science, studies have developed new monomers containing pendent methoxyphenyl groups for the creation of copoly(arylene ether sulfone)s. These materials show promise in applications like proton exchange membranes for fuel cells due to their high proton conductivities and low water uptake, suggesting potential applications for similar sulfonate compounds in energy technologies (Wang et al., 2012).

Therapeutic Agents for Alzheimer’s Disease

Research into the synthesis and characterization of sulfonamides derived from 4-methoxyphenethylamine for potential use as therapeutic agents for Alzheimer's disease highlights the medicinal chemistry applications of related compounds. These studies involve enzyme inhibitory kinetics and computational studies, suggesting avenues for the use of similar sulfonate derivatives in drug development (Abbasi et al., 2018).

Environmental Science

Lastly, an environmental-friendly one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water indicates the environmental applications of sulfonate compounds. This study presents novel polymeric materials for water purification, hinting at potential environmental benefits of utilizing compounds like 4-Methoxyphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate in similar applications (Zhou et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4-methoxyphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-5-21-16-10-13(3)17(11-12(16)2)23(18,19)22-15-8-6-14(20-4)7-9-15/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZBCJPPYMKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B2565430.png)

![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)

![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)

![5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2565446.png)